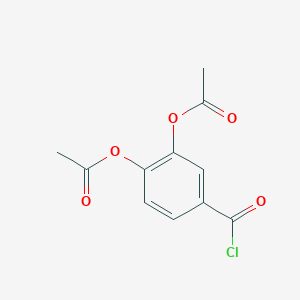

3,4-Diacetoxybenzoic acid chloride

Description

Contextualization within Aromatic Acyl Halide Chemistry

Aromatic acyl halides are a class of organic compounds characterized by a carbonyl group directly attached to an aromatic ring and a halogen atom. google.com This arrangement results in a highly electrophilic carbonyl carbon, making them potent acylating agents. google.com The reactivity of acyl halides is a cornerstone of many fundamental organic transformations, including Friedel-Crafts acylation, esterification, and amidation. prepchem.comnih.gov These reactions are pivotal in the synthesis of a vast array of organic molecules, from pharmaceuticals to polymers. google.com

3,4-Diacetoxybenzoic acid chloride fits within this class, possessing the characteristic acyl chloride functional group that drives its reactivity. However, the presence of the two acetoxy groups on the benzene (B151609) ring distinguishes it from simpler aromatic acyl halides like benzoyl chloride. These groups can influence the electronic properties of the aromatic ring and can be hydrolyzed to reveal dihydroxyl functionalities, offering a pathway to further molecular elaboration.

Significance as a Versatile Building Block in Complex Molecule Construction

The significance of this compound lies in its dual functionality. The highly reactive acyl chloride moiety allows for facile introduction of the 3,4-diacetoxybenzoyl group into a target molecule through reactions with a wide range of nucleophiles, such as alcohols and amines. chemicalbook.com This initial acylation step is often followed by the deprotection of the acetate (B1210297) groups to unmask the catechol (1,2-dihydroxybenzene) unit. This latent diol functionality is a key feature, as it can participate in a variety of subsequent chemical transformations, including the formation of ethers, esters, and coordination complexes with metal ions. This two-stage reactivity makes this compound a powerful tool for the synthesis of complex molecules with diverse functionalities.

Structure

3D Structure

Properties

CAS No. |

57929-25-6 |

|---|---|

Molecular Formula |

C11H9ClO5 |

Molecular Weight |

256.64 g/mol |

IUPAC Name |

(2-acetyloxy-4-carbonochloridoylphenyl) acetate |

InChI |

InChI=1S/C11H9ClO5/c1-6(13)16-9-4-3-8(11(12)15)5-10(9)17-7(2)14/h3-5H,1-2H3 |

InChI Key |

UNCACEGCFURZQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)Cl)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diacetoxybenzoic Acid Chloride

Multi-step Synthesis from 3,4-Dihydroxybenzoic Acid

The principal route for synthesizing 3,4-Diacetoxybenzoic acid chloride begins with the readily available precursor, 3,4-dihydroxybenzoic acid (also known as protocatechuic acid). The synthesis is a two-step process that first involves the esterification of the phenolic hydroxyl groups, followed by the chlorination of the carboxylic acid moiety.

Regioselective Acetylation of Hydroxyl Groups

The initial step in the synthesis is the acetylation of both hydroxyl groups of 3,4-dihydroxybenzoic acid to form the intermediate, 3,4-diacetoxybenzoic acid. vulcanchem.com This conversion serves to protect the reactive phenolic groups, preventing them from interfering in the subsequent chlorination step.

The reaction is typically carried out by treating 3,4-dihydroxybenzoic acid with acetic anhydride. vulcanchem.com A base, such as pyridine, is often used as a catalyst and to neutralize the acetic acid byproduct formed during the reaction. The mixture is heated under reflux for several hours to ensure the complete acetylation of both hydroxyl groups. vulcanchem.com While the term "regioselective" can be used, in this context, the reaction conditions are generally set to favor the exhaustive acetylation of all available hydroxyl groups rather than selectively targeting one over the other.

Carboxylic Acid to Acyl Chloride Transformation

With the hydroxyl groups protected, the second step focuses on converting the carboxylic acid group of 3,4-diacetoxybenzoic acid into a more reactive acyl chloride. This transformation is a common strategy in organic synthesis as acyl chlorides are valuable intermediates for forming esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org Several chlorinating agents can accomplish this conversion, with thionyl chloride and phosphorus halides being the most common.

Thionyl chloride (SOCl₂) is the most widely used reagent for converting carboxylic acids into acyl chlorides. researchgate.net The process involves heating the carboxylic acid, in this case, 3,4-diacetoxybenzoic acid, with an excess of thionyl chloride, often under reflux conditions. vulcanchem.comcommonorganicchemistry.com The reaction can be run neat (using SOCl₂ as the solvent) or in an inert solvent. researchgate.netcommonorganicchemistry.com

The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases. researchgate.netchemguide.co.uk This simplifies the workup and purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. researchgate.netlibretexts.org Any excess thionyl chloride can then be removed by distillation. researchgate.net

The mechanism proceeds via an initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate which is a better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective reagents for synthesizing acyl chlorides from carboxylic acids. masterorganicchemistry.comchemguide.co.uk

Phosphorus Pentachloride (PCl₅): PCl₅, a solid, reacts with carboxylic acids in the cold to produce the corresponding acyl chloride. chemguide.co.uk The reaction also generates phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk

Reaction: RCOOH + PCl₅ → RCOCl + POCl₃ + HCl

Unlike the byproducts from thionyl chloride, POCl₃ is a liquid that is miscible with the acyl chloride product, necessitating separation by fractional distillation. chemguide.co.ukgoogle.com

Phosphorus Trichloride (PCl₃): PCl₃, a liquid, also converts carboxylic acids to acyl chlorides. chemguide.co.uk The reaction is generally less vigorous than with PCl₅. chemguide.co.uk The byproducts of this reaction include phosphorous acid (H₃PO₃). chemguide.co.uk

Reaction: 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

The resulting phosphorous acid is a solid that separates from the liquid acyl chloride, but the reaction may not go to completion at room temperature. libretexts.orggoogle.com While these phosphorus-based reagents are highly reactive, they are often less selective than thionyl chloride and produce phosphorus-containing waste, which can be difficult and costly to dispose of. youtube.com

Optimization and Process Chemistry for this compound Production

The optimization of the synthesis of this compound involves careful consideration of the choice of reagents, reaction conditions, and purification methods to maximize yield and purity while minimizing cost and waste.

For the chlorination step, thionyl chloride is frequently the preferred reagent in process chemistry due to the significant advantage of its gaseous byproducts (SO₂ and HCl). researchgate.netlibretexts.org This simplifies the purification of the final product, which is a key consideration for industrial-scale production. In contrast, the liquid (POCl₃) and solid (H₃PO₃) byproducts from PCl₅ and PCl₃, respectively, require more complex separation procedures like fractional distillation, adding to the process cost and complexity. chemguide.co.ukgoogle.com

The use of a catalyst, such as pyridine or dimethylformamide (DMF), can accelerate the chlorination reaction, allowing for milder conditions or shorter reaction times. researchgate.netgoogle.com Temperature control is also critical; heating is typically necessary to ensure the reaction goes to completion, but excessive temperatures can lead to the formation of undesired byproducts or degradation of the product. researchgate.netgoogle.com The final purification of this compound from any remaining starting material or excess reagents is typically achieved through fractional distillation under reduced pressure. chemguide.co.uklibretexts.org

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Formula | Physical State | Byproducts | Separation Method | Key Features |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Gaseous, easily removed | Widely used; clean reaction; volatile byproducts. researchgate.netchemguide.co.uk |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Fractional Distillation | Highly reactive; liquid byproduct requires distillation. chemguide.co.uk |

Table 2: Summary of Synthetic Steps for this compound

| Step | Reaction | Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|---|---|

| 1 | Acetylation | 3,4-Dihydroxybenzoic Acid | Acetic anhydride, Pyridine | Reflux | 3,4-Diacetoxybenzoic acid vulcanchem.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) |

| Acetic anhydride |

| Pyridine |

| 3,4-Diacetoxybenzoic acid |

| Thionyl chloride |

| Sulfur dioxide |

| Hydrogen chloride |

| Phosphorus pentachloride |

| Phosphorus oxychloride |

| Phosphorus trichloride |

| Phosphorous acid |

| Dimethylformamide (DMF) |

Reaction Chemistry and Mechanistic Pathways of 3,4 Diacetoxybenzoic Acid Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Center

The primary mode of reactivity for 3,4-Diacetoxybenzoic acid chloride involves nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. libretexts.orgmasterorganicchemistry.com The high reactivity of acyl chlorides, including this compound, stems from the electron-withdrawing nature of the chlorine atom, which strongly polarizes the carbonyl group and makes the carbon atom highly electrophilic. libretexts.org

This compound readily reacts with alcohols and phenols in a process known as acylation to produce carboxylic esters. libretexts.org The reaction is typically rapid and often vigorous, proceeding at room temperature without the need for a catalyst. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the oxygen atom of the alcohol or phenol acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. libretexts.org Subsequent elimination of a chloride ion and deprotonation of the attacking oxygen atom by a base (which can be another molecule of the alcohol or a non-nucleophilic base like pyridine) yields the corresponding ester and hydrogen chloride. chemguide.co.ukpressbooks.pub

The reaction with phenols is particularly noteworthy. While phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids, they react readily with highly reactive acyl chlorides. chemguide.co.ukchemguide.co.ukchemrevise.org This method is advantageous as it is essentially irreversible and provides high yields of the desired phenyl ester. chemguide.co.uk

Table 1: Esterification Reactions of this compound

| Nucleophile | Reagent | Product |

| Alcohol (e.g., Ethanol) | This compound | Ethyl 3,4-diacetoxybenzoate |

| Phenol | This compound | Phenyl 3,4-diacetoxybenzoate |

This table presents illustrative examples of ester formation.

The synthesis of amides from this compound is achieved through its reaction with ammonia, primary amines, or secondary amines. commonorganicchemistry.comlibretexts.org The nitrogen atom of the amine acts as a potent nucleophile, attacking the carbonyl carbon of the acid chloride. youtube.com The reaction mechanism is a classic nucleophilic acyl substitution.

The reaction is typically very fast and exothermic. libretexts.org A key consideration in this synthesis is that the reaction produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk This HCl will react with the basic amine starting material to form an ammonium salt, rendering it non-nucleophilic. Therefore, the reaction requires at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl formed. pressbooks.publibretexts.org Alternatively, a non-nucleophilic base, such as triethylamine or pyridine, can be added to the reaction mixture to serve this purpose. hud.ac.uk

Table 2: Amide Formation Reactions of this compound

| Nucleophile | Reagent | Product |

| Ammonia | This compound | 3,4-Diacetoxybenzamide |

| Primary Amine (e.g., Methylamine) | This compound | N-Methyl-3,4-diacetoxybenzamide |

| Secondary Amine (e.g., Diethylamine) | This compound | N,N-Diethyl-3,4-diacetoxybenzamide |

This table provides examples of amide synthesis.

Acid anhydrides can be synthesized by reacting an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.orgyoutube.com When this compound is treated with a carboxylate anion (the conjugate base of a carboxylic acid), a nucleophilic acyl substitution occurs to form a new acid anhydride. masterorganicchemistry.comuomustansiriyah.edu.iq The carboxylate ion acts as the nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion. youtube.com

This method is versatile and can be used to prepare both symmetrical and unsymmetrical (or mixed) anhydrides. pressbooks.pubuomustansiriyah.edu.iq For instance, reacting this compound with sodium 3,4-diacetoxybenzoate would yield the symmetrical 3,4-diacetoxybenzoic anhydride. Reacting it with a different carboxylate, such as sodium acetate (B1210297), would produce the unsymmetrical acetic 3,4-diacetoxybenzoic anhydride. When a carboxylic acid is used instead of a carboxylate salt, a weak base like pyridine is typically added to neutralize the HCl byproduct and drive the reaction to completion. pressbooks.pub

This compound reacts with strong carbon-based nucleophiles, such as organometallic reagents, to form new carbon-carbon bonds. libretexts.org The specific product depends on the reactivity of the organometallic reagent used.

Grignard and Organolithium Reagents: These are highly reactive organometallic compounds. libretexts.org When reacted with an acyl chloride like this compound, they undergo a sequential addition-elimination-addition process. libretexts.orgsaskoer.ca The first equivalent of the reagent adds to the carbonyl, displacing the chloride to form a ketone intermediate. chemistrysteps.com This ketone is also reactive towards the Grignard or organolithium reagent and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol upon acidic workup. uomustansiriyah.edu.iqchemistrysteps.com It is generally not possible to stop the reaction at the ketone stage when using these highly reactive reagents.

Organocuprates (Gilman Reagents): To synthesize ketones from acyl chlorides, less reactive organometallic reagents are required. youtube.com Lithium dialkylcuprates (Gilman reagents) are ideal for this purpose. chemistrysteps.com They are sufficiently nucleophilic to react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product. chemistrysteps.comyoutube.com This allows for the selective synthesis and isolation of ketones. For example, reacting this compound with lithium dimethylcuprate would yield 3,4-diacetoxyacetophenone.

Table 3: Reactivity of this compound with Organometallic Reagents

| Organometallic Reagent | Reagent Type | Intermediate Product | Final Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | Grignard | 3,4-Diacetoxyacetophenone | 2-(3,4-Diacetoxyphenyl)propan-2-ol |

| Lithium dimethylcuprate (Li(CH₃)₂Cu) | Gilman | Not applicable | 3,4-Diacetoxyacetophenone |

This table compares the outcomes of using different classes of organometallic reagents.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. tcichemicals.comfishersci.fr While traditionally used to couple organic halides with organoboron compounds, it has been adapted for acylative cross-coupling reactions. nih.gov In this context, an acyl chloride such as this compound can be coupled with an aryl or vinyl boronic acid to synthesize ketones. nih.gov

The reaction is catalyzed by a palladium(0) complex and requires a base. tcichemicals.comlibretexts.org The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl chloride, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic fragments (the acyl group and the group from the boronic acid) couple and are eliminated from the palladium center, forming the ketone product and regenerating the palladium(0) catalyst. libretexts.org

This method provides a highly efficient and selective route to a wide variety of unsymmetrical ketones under relatively mild conditions. nih.gov

Reactivity with Carbon Nucleophiles (e.g., Organometallic Reagents for Ketone and Alcohol Synthesis)

Emerging Radical Chemistry of this compound

Beyond traditional polar reactions, recent advancements in photoredox catalysis have opened new avenues for the radical chemistry of carboxylic acid derivatives. nih.gov Acyl chlorides can serve as precursors to acyl radicals under mild, visible-light-mediated conditions. nih.gov

The process typically involves a photocatalyst, often an iridium or ruthenium complex, which becomes a strong reductant upon excitation by visible light. nih.gov This excited-state photocatalyst can transfer a single electron to this compound. The resulting radical anion is unstable and fragments, cleaving the carbon-chlorine bond to generate a 3,4-diacetoxybenzoyl radical and a chloride ion.

These highly reactive acyl radicals can then participate in a variety of synthetic transformations that are complementary to ionic pathways, such as:

Giese-type additions to electron-deficient alkenes.

Minisci-type acylations of heteroaromatic compounds.

Acylarylation of olefins, where the acyl radical and an aryl group are added across a double bond in a tandem process. nih.gov

This visible-light-driven approach avoids the harsh conditions (e.g., high temperatures, UV irradiation, or toxic tin reagents) traditionally required for generating acyl radicals, representing a significant advancement in sustainable chemistry. nih.govnih.gov

Photoredox Catalyzed Acyl Radical Generation and Transformations

Visible-light photoredox catalysis provides a mild and efficient method for generating reactive acyl radicals from various precursors, including acyl chlorides. nih.govnih.govthieme-connect.de This approach avoids the harsh conditions typically associated with traditional methods, such as high temperatures or the use of stoichiometric tin reagents. nih.govnih.gov The generated acyl radical from this compound can then participate in a range of synthetic transformations, such as additions to alkenes or Minisci-type acylations. nih.gov

The general process involves the excitation of a photocatalyst by visible light, which then engages the acyl chloride in a single electron transfer event. While specific studies detailing the photoredox-catalyzed acyl radical generation from this compound are not extensively documented, the established reactivity of acyl chlorides allows for a well-defined proposed mechanism. nih.gov These reactions can be catalyzed by various transition metal complexes or organic dyes. thieme-connect.de

Table 1: Common Photocatalysts in Acyl Radical Generation

| Photocatalyst | Type | Typical Application |

|---|---|---|

| [Ir(ppy)₃] | Iridium Complex | Redox-neutral acylarylation from carboxylic acids. nih.gov |

| [Ru(phen)₃]Cl₂ | Ruthenium Complex | Oxidative decarboxylative coupling of α-ketoacids. nih.gov |

| Mes-Acr-MeClO₄ | Organic Dye | Synthesis of flavonoids from acids and alkynes. beilstein-journals.org |

Exploration of Single Electron Transfer (SET) Processes

The formation of an acyl radical from this compound via photoredox catalysis is initiated by a Single Electron Transfer (SET) process. nih.gov In a reductive quenching cycle, the photoexcited catalyst donates an electron to the acyl chloride. This forms a transient radical anion intermediate.

Mechanistic Investigations of Acylation Reactions

Acylation reactions involving this compound are fundamental transformations in organic synthesis. These reactions typically proceed through a well-established nucleophilic acyl substitution pathway. fiveable.mechemistrysteps.com This mechanism is characterized by the formation of a key intermediate before the final product is generated. A notable example of such a reaction is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. organic-chemistry.orgchemguide.co.uk

Characterization of Tetrahedral Intermediates

Table 2: Formation of Tetrahedral Intermediates from this compound

| Nucleophile (Nu-H) | Attacking Species (Nu⁻ or Nu-H) | Resulting Tetrahedral Intermediate |

|---|---|---|

| Water (H₂O) | H₂O | |

| Alcohol (R'OH) | R'OH | |

| Amine (R'NH₂) | R'NH₂ | |

| Carboxylate (R'COO⁻) | R'COO⁻ |

(Note: The images are illustrative of the chemical structures)

Elucidation of Addition-Elimination Mechanisms

Addition: The first step is the nucleophilic addition to the carbonyl group of this compound, leading to the formation of the tetrahedral intermediate as described previously. libretexts.orgchemguide.co.uk

Elimination: In the second step, the tetrahedral intermediate collapses. chemistrysteps.com The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is expelled as the leaving group. libretexts.orgchemguide.co.uk The stability of the chloride ion as a leaving group is a primary driving force for this step. libretexts.org

This sequence results in the net substitution of the chloride with the incoming nucleophile. chemistrysteps.com For neutral nucleophiles like water, alcohols, or amines, a final deprotonation step occurs to yield the neutral product and hydrogen chloride. youtube.comlibretexts.org

Analysis of Transition States in Acid Chloride Reactions

In the first step, the transition state involves the partial formation of the bond between the nucleophile and the carbonyl carbon, with a corresponding weakening of the C=O pi bond. In the second step, the transition state involves the partial reformation of the C=O double bond and the partial breaking of the carbon-chlorine bond. acs.org

In reactions like the Friedel-Crafts acylation, the mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) through the interaction of the acyl chloride with a Lewis acid catalyst like aluminum chloride. chemguide.co.ukmasterorganicchemistry.com The transition state for this step involves the polarization and eventual cleavage of the C-Cl bond, facilitated by the Lewis acid. The subsequent attack of the aromatic ring on the acylium ion also proceeds through a distinct transition state. masterorganicchemistry.com

Advanced Applications of 3,4 Diacetoxybenzoic Acid Chloride in Material Science and Polymer Chemistry

Design and Synthesis of Functional Polymeric Architectures

The reactivity of the acyl chloride group makes 3,4-diacetoxybenzoic acid chloride an excellent candidate for building sophisticated polymer backbones and for modifying existing polymers to impart new functionalities.

Polycondensation is a cornerstone of polymer synthesis, involving the step-wise reaction between bi-functional or multi-functional monomers to form a polymer chain, with the concurrent elimination of a small molecule like water or hydrogen chloride (HCl). The high reactivity of acyl chlorides like this compound allows these reactions to proceed rapidly and often at lower temperatures than conventional polyesterification from carboxylic acids.

When used in polycondensation, this compound can react with various co-monomers, such as diols or diamines, to produce polyesters and polyamides, respectively. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl or amine group of the co-monomer attacks the carbonyl carbon of the acid chloride, displacing the chloride ion and forming an ester or amide linkage. The elimination of HCl typically drives the reaction forward. evitachem.com

A key feature of polymers derived from this monomer is the presence of pendant diacetoxy groups along the polymer backbone. These groups can be preserved to create a protected, soluble polymer, or they can be subsequently hydrolyzed under basic or acidic conditions to expose the free hydroxyl groups. This post-polymerization modification yields a phenolic polymer with altered properties, such as increased hydrophilicity, potential for hydrogen bonding, and sites for cross-linking or grafting. This two-step approach is advantageous for creating functional polymers that may be difficult to synthesize directly from monomers containing free hydroxyl groups, which could interfere with the polymerization process. Research into the polycondensation of similar acetoxy-functionalized monomers has shown pathways to creating liquid crystalline polyesters, suggesting that polymers from this compound could also exhibit such ordered phases, making them suitable for high-performance applications. researchgate.net

Table 1: Example of a Polycondensation Reaction

| Parameter | Description |

|---|---|

| Reactant A | This compound |

| Reactant B | A diol (e.g., Ethylene Glycol) or a diamine (e.g., Hexamethylenediamine) |

| Reaction Type | Acyl chloride-based polycondensation |

| Byproduct | Hydrogen Chloride (HCl) |

| Resulting Polymer | Polyester or Polyamide with pendant diacetoxy groups |

| Potential Post-Modification | Hydrolysis of acetate (B1210297) groups to yield phenolic hydroxyl groups |

Beyond creating the main polymer chain, acyl chlorides are instrumental in polymer modification, particularly for the functionalization of polymer chain ends. vulcanchem.com This process, known as "end-capping," is crucial for controlling the properties and reactivity of the final polymer. By reacting a pre-formed polymer containing reactive end-groups (such as hydroxyl or primary/secondary amine groups) with this compound, the 3,4-diacetoxybenzoyl moiety can be selectively attached to the termini of the polymer chains.

This modification serves several purposes:

Stability: It can cap reactive end-groups, preventing unwanted side reactions or degradation.

Solubility Tuning: The introduction of the aromatic diacetate group can alter the polymer's solubility in various solvents.

Introduction of Functionality: The terminal diacetoxy groups can be hydrolyzed to dihydroxy-phenyl groups, providing specific sites for further reactions, such as attachment to surfaces, initiation of another polymerization (grafting), or complexation with metal ions.

This technique allows for the precise placement of a functional unit at a specific location on the polymer architecture, enabling the design of block copolymers or telechelic polymers with tailored end-group chemistry.

Table 2: End-Group Functionalization of Poly(ethylene glycol) (PEG)

| Parameter | Description |

|---|---|

| Base Polymer | Hydroxyl-terminated Poly(ethylene glycol) (HO-PEG-OH) |

| Functionalizing Agent | This compound |

| Reaction | Esterification of the terminal hydroxyl groups of PEG |

| Resulting Structure | (3,4-diacetoxybenzoyl)-O-PEG-O-(benzoyl-3,4-diacetate) |

| Purpose | Introduce aromatic, hydrolyzable functional groups at the chain ends |

Development of Specialty Monomers for Novel Materials

This compound is considered a "specialty monomer" because it provides a synthetic route to polymers with functionalities that are otherwise difficult to achieve. vulcanchem.com The key lies in its nature as a "protected" monomer. The hydroxyl groups of the parent 3,4-dihydroxybenzoic acid are masked as acetates. This protection strategy is vital because free phenolic hydroxyls can be acidic and may interfere with many polymerization catalysts or react under conditions needed for chain growth.

By using the acetyl-protected form, polymerization can proceed smoothly under a wider range of conditions to yield a high molecular weight polymer. researchgate.net Once the desired polymer architecture is achieved, the protecting acetyl groups can be removed through a simple hydrolysis step. This "deprotection" unveils the phenolic hydroxyl groups, transforming the polymer's character and unlocking new properties.

Polymers bearing these free catechol-like (1,2-dihydroxybenzene) moieties are of significant interest for advanced materials due to their:

Adhesive Properties: Catechol groups are well-known for their strong adhesive properties to a wide variety of surfaces, including metals and wet surfaces, mimicking the adhesive proteins of marine mussels.

Cross-linking Capability: The adjacent hydroxyl groups can be oxidized to form reactive quinones, which can undergo cross-linking reactions to form robust polymer networks or hydrogels.

Metal Chelation: The catechol unit is an excellent chelating agent for various metal ions, leading to applications in sensing, water purification, or the formation of metallo-supramolecular polymers.

The use of this compound as a specialty monomer thus provides a powerful platform for designing and synthesizing advanced functional materials whose properties can be switched on "on-demand" through a post-polymerization deprotection step.

Table 3: Properties of Polymers Derived from the Specialty Monomer

| Polymer Form | Key Features | Potential Applications |

|---|---|---|

| As-Synthesized (Diacetoxy-functionalized) | Soluble in common organic solvents, protected functional groups, thermally stable. | Precursor for functional materials, melt-processable intermediates. |

| Deprotected (Dihydroxy-functionalized) | Hydrophilic, strong adhesion, redox-active, metal-chelating. | Advanced adhesives, hydrogels, coatings, materials for chelation or sensing. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its distinct functional moieties. A very strong and sharp absorption band is expected in the region of 1810-1775 cm⁻¹ , which is characteristic of the C=O stretching vibration of the acyl chloride group. uobabylon.edu.iqlibretexts.org The high frequency of this band is due to the strong electron-withdrawing effect of the chlorine atom, which shortens and strengthens the carbonyl bond. libretexts.org

Two additional strong C=O stretching bands are anticipated for the two acetate (diacetoxy) groups. These typically appear in the range of 1775-1740 cm⁻¹ for the ester carbonyls. The presence of two distinct ester groups might lead to two separate, closely spaced bands or a single broadened band in this region.

The aromatic C=C stretching vibrations are expected to produce moderate to weak bands in the region of 1625-1430 cm⁻¹ . sphinxsai.com The C-O stretching vibrations of the ester groups will likely give rise to strong bands in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration of the acyl chloride is typically found in the lower frequency region, often around 685-650 cm⁻¹ . researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations of the acyl chloride and ester groups are also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong and characteristic Raman signals, aiding in the confirmation of the substituted benzene (B151609) ring.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acyl Chloride | C=O Stretch | 1810 - 1775 uobabylon.edu.iqlibretexts.org |

| Acetoxy (Ester) | C=O Stretch | 1775 - 1740 |

| Aromatic Ring | C=C Stretch | 1625 - 1430 sphinxsai.com |

| Ester | C-O Stretch | 1300 - 1000 |

| Acyl Chloride | C-Cl Stretch | 685 - 650 researchgate.net |

| Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample. |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Aromatic and Acyl Proton/Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number and chemical environment of the protons in the molecule.

Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, they will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region, typically between 7.0 and 8.5 ppm . The exact chemical shifts and coupling patterns will depend on the electronic effects of the diacetoxy and acyl chloride substituents.

Acetyl Protons: The two acetyl (CH₃CO) groups are chemically equivalent in a symmetrical environment, which would result in a single, sharp singlet in the upfield region, likely around 2.0-2.5 ppm . ucalgary.ca This signal would integrate to six protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Carbonyl Carbons: The carbon of the acyl chloride group is highly deshielded and is expected to appear far downfield, typically in the range of 160-180 ppm . ucalgary.caoregonstate.edu The two carbonyl carbons of the acetate groups are also deshielded and will resonate in a similar region, generally between 165-175 ppm . oregonstate.edu

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region, typically between 120 and 150 ppm . The carbons attached to the oxygen atoms of the acetate groups and the carbon attached to the acyl chloride group will be shifted further downfield compared to the other aromatic carbons.

Acetyl Carbons: The methyl carbons of the two acetate groups will appear in the upfield region of the spectrum, typically around 20-30 ppm .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | ¹H | 7.0 - 8.5 |

| Acetyl Protons (CH₃) | ¹H | 2.0 - 2.5 ucalgary.ca |

| Acyl Chloride Carbonyl | ¹³C | 160 - 180 ucalgary.caoregonstate.edu |

| Acetoxy Carbonyls | ¹³C | 165 - 175 oregonstate.edu |

| Aromatic Carbons | ¹³C | 120 - 150 |

| Acetyl Carbons (CH₃) | ¹³C | 20 - 30 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound, thereby confirming its molecular formula (C₁₁H₉ClO₅).

Molecular Ion Peak:

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, this peak will be accompanied by an isotope peak ([M+2]⁺) with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Pathway Analysis:

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for acyl chlorides include the loss of the chlorine radical to form a stable acylium ion. ucalgary.ca For this compound, the following fragmentation steps are plausible:

Loss of Chlorine: The initial fragmentation would likely involve the cleavage of the C-Cl bond to form the 3,4-diacetoxybenzoyl acylium ion.

Loss of Ketene (B1206846): Subsequent fragmentation could involve the loss of one or both acetyl groups as ketene (CH₂=C=O), a common fragmentation pathway for acetate esters.

Decarbonylation: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO).

These fragmentation patterns help to piece together the structure of the molecule and confirm the connectivity of the atoms.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to identify chromophores, the parts of a molecule that absorb light.

The primary chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group of the acyl chloride. The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region.

π → π* Transitions: Strong absorption bands, typically below 200 nm and around 250-300 nm, are expected due to π → π* transitions within the aromatic ring and the conjugated system. The exact position of the longer wavelength band will be influenced by the electron-withdrawing acyl chloride group and the electron-donating acetoxy groups.

n → π* Transitions: A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may be observed at a longer wavelength, typically around 235 nm for acyl chlorides. ucalgary.ca

The positions and intensities of these absorption maxima are characteristic of the benzoyl chloride chromophore and its substituents, providing further evidence for the elucidated structure.

Conclusion

3,4-Diacetoxybenzoic acid chloride stands out as a highly functionalized and reactive intermediate in the field of organic synthesis. Its straightforward preparation from 3,4-dihydroxybenzoic acid and the distinct reactivity of its acyl chloride and protected diol functionalities make it an attractive building block. The ability to perform selective acylations followed by deprotection to reveal a versatile catechol unit provides a powerful synthetic strategy. This has potential applications in the construction of complex and biologically active molecules, such as combretastatin (B1194345) analogues, as well as in the design of advanced organic materials like liquid crystals. Further exploration of the synthetic utility of this compound is likely to uncover new and efficient routes to a wide range of valuable chemical entities.

Computational and Theoretical Approaches to 3,4 Diacetoxybenzoic Acid Chloride Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for mapping out the potential energy surfaces of chemical reactions, thereby elucidating preferred reaction pathways. For a molecule like 3,4-Diacetoxybenzoic acid chloride, DFT studies can be employed to explore its reactions with various nucleophiles, such as alcohols, amines, and water.

DFT calculations can model the step-by-step process of a reaction, identifying key intermediates and transition states. For instance, in the acylation of an alcohol with this compound, DFT can help distinguish between a concerted or a stepwise mechanism. The calculations would involve optimizing the geometries of the reactants, products, and any intermediate species, as well as the transition states connecting them.

Research on related acyl chlorides has demonstrated the power of DFT in understanding reaction mechanisms. nist.govnih.gov For example, studies on the hydrolysis of benzoyl chlorides have used DFT to show that the reaction can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the substituents and the solvent environment. researchgate.net In the case of this compound, the two electron-withdrawing acetoxy groups on the benzene (B151609) ring are expected to significantly influence the stability of intermediates and the energy barriers of the reaction pathways.

A hypothetical reaction pathway for the aminolysis of this compound with a primary amine, as studied by DFT, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Changes for the Aminolysis of this compound

| Step | Description | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Amine) | 0.0 |

| 2 | Formation of a pre-reaction complex | -2.5 |

| 3 | Transition State 1 (Nucleophilic attack) | +10.8 |

| 4 | Tetrahedral Intermediate | -5.2 |

| 5 | Transition State 2 (Chloride departure) | +8.5 |

| 6 | Products (Amide + HCl) | -15.0 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this exact reaction.

Transition State Modeling and Energy Profile Calculations

Transition state theory is a cornerstone of chemical kinetics, and its application through computational modeling allows for the quantitative prediction of reaction rates. Transition state modeling for reactions involving this compound focuses on identifying the geometry and energy of the highest point on the reaction coordinate between reactants and products. The energy of this transition state, relative to the reactants, is the activation energy, which is a key determinant of the reaction rate.

Calculations can be performed to model the transition states for various reactions, such as esterification or Friedel-Crafts acylation. The presence of the 3,4-diacetoxy substituents is expected to have a pronounced effect on the stability of the transition states. For nucleophilic acyl substitution reactions, these electron-withdrawing groups would likely stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate, potentially lowering the activation energy compared to unsubstituted benzoyl chloride.

The energy profile of a reaction, which plots the energy of the system as a function of the reaction coordinate, can be constructed from these calculations. This profile provides a visual representation of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products. For instance, in a two-step reaction, the profile would show two transition states and one intermediate.

Table 2 presents a hypothetical energy profile for the hydrolysis of this compound, highlighting the activation energies for each step.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound

| Species | Description | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) |

| TS1 | First Transition State (Water attack) | 12.3 |

| Intermediate | Tetrahedral Intermediate | - |

| TS2 | Second Transition State (Chloride loss) | 7.9 |

Note: This data is illustrative and based on general principles of acyl chloride hydrolysis. Specific computational studies would be needed for precise values.

The reactivity of acyl chlorides is well-documented, and they are known to be sensitive to moisture. The computational modeling of the transition states for hydrolysis can provide a quantitative basis for this high reactivity.

Molecular Orbital Analysis for Electrophilicity and Nucleophilicity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of molecules and predicting their reactivity. For this compound, MO analysis can be used to predict its electrophilicity and identify the sites most susceptible to nucleophilic attack. The key molecular orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The LUMO of an electrophile is the orbital that will accept electrons from a nucleophile. A lower LUMO energy generally indicates a stronger electrophile. In this compound, the LUMO is expected to be centered on the carbonyl carbon of the acyl chloride group, making it the primary site for nucleophilic attack. The electron-withdrawing nature of the two acetoxy groups and the chlorine atom will lower the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon.

The electrophilicity index, a concept derived from DFT, can be calculated to provide a quantitative measure of a molecule's ability to accept electrons. This index can be used to compare the reactivity of this compound with other acyl chlorides.

Conversely, the HOMO represents the outermost electrons of a molecule and is associated with its nucleophilicity. While this compound is primarily an electrophile, analysis of its HOMO can provide insights into its potential to act as a nucleophile in certain contexts, although this is less common for acyl chlorides.

Table 3 provides a hypothetical comparison of calculated electronic properties for benzoyl chloride and this compound.

Table 3: Hypothetical Molecular Orbital Properties and Electrophilicity

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| Benzoyl chloride | -9.8 | -1.5 | 8.3 | 2.8 |

| This compound | -10.2 | -2.0 | 8.2 | 3.5 |

Note: These values are illustrative, based on the expected electronic effects of the substituents, and are not from direct experimental or computational results for this compound.

The data in the table illustrates that the addition of two electron-withdrawing acetoxy groups is predicted to lower both the HOMO and LUMO energies. The more significant lowering of the LUMO energy leads to a higher electrophilicity index, suggesting that this compound is a more potent electrophile than unsubstituted benzoyl chloride. This enhanced electrophilicity is a key factor in its utility as an acylating agent in organic synthesis.

Future Perspectives and Interdisciplinary Research Frontiers

Catalytic Strategies for Enhanced Selectivity and Efficiency in 3,4-Diacetoxybenzoic Acid Chloride Transformations

While this compound readily undergoes classical nucleophilic acyl substitution, future research will increasingly focus on catalytic methods to control selectivity and enhance reaction efficiency, particularly in complex molecular settings. The two acetate (B1210297) groups and the aromatic ring present opportunities for chemo- and regioselective transformations that are yet to be fully exploited.

Organocatalysis for Selective Acylation: The development of bespoke organocatalysts, such as chiral 4-dimethylaminopyridine (DMAP) derivatives or N-heterocyclic carbenes (NHCs), could enable highly selective acylations of polyfunctional substrates. For instance, a sterically hindered chiral catalyst might differentiate between primary and secondary alcohols in a diol, or even between two different secondary alcohols, leading to the selective formation of mono-acylated products with high enantiopurity. This level of control is paramount in the synthesis of complex natural products and pharmaceuticals.

Lewis Acid Catalysis in Friedel-Crafts Reactions: In Friedel-Crafts acylation reactions, the choice of Lewis acid catalyst can significantly influence the regioselectivity of the acylation on other aromatic substrates. Future work could explore a matrix of Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, ZnCl₂) and reaction conditions to direct the acylation to a specific position on a nucleophilic aromatic ring, which would be particularly valuable when synthesizing complex diaryl ketones. nih.gov Furthermore, the development of milder, more sustainable Lewis acid catalysts, including lanthanide triflates, could improve the functional group tolerance of these reactions.

The table below outlines potential catalytic strategies and their expected outcomes for transformations involving this compound.

| Catalytic Strategy | Catalyst Class Example | Target Transformation | Potential Advantage |

| Enantioselective Acylation | Chiral 4-DMAP derivatives | Kinetic resolution of racemic alcohols | Access to enantiopure esters |

| Regioselective Acylation | Sterically hindered NHCs | Selective acylation of polyols | Controlled synthesis of complex intermediates |

| Mild Friedel-Crafts Acylation | Scandium(III) triflate | Acylation of sensitive aromatic substrates | Improved functional group tolerance and higher yields |

| Chemoselective Reduction | Chemo-selective catalysts | Reduction of the acyl chloride in the presence of esters | Direct synthesis of 3,4-diacetoxybenzyl alcohol |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant frontier for improving the efficiency, safety, and scalability of its application. The high reactivity of acyl chlorides makes them ideal candidates for flow chemistry, where reaction parameters can be precisely controlled to minimize the formation of byproducts.

Automated Multi-step Synthesis: Automated platforms that combine multiple reaction modules in a continuous sequence can enable the multi-step synthesis of complex molecules starting from this compound without the need for manual intervention and purification of intermediates. mpg.dersc.org For example, an automated system could perform the initial acylation of a nucleophile with this compound in the first reactor, followed by a subsequent in-line deacetylation and further functionalization in a second reactor. nih.gov This approach significantly accelerates the drug discovery and development process.

Enhanced Safety and Scalability: Flow reactors offer superior heat and mass transfer compared to batch reactors, which allows for highly exothermic reactions of acyl chlorides to be conducted safely, even on a large scale. mdpi.com The small reactor volumes minimize the risk associated with handling highly reactive intermediates, and the continuous nature of the process allows for the production of large quantities of material over time.

The following table summarizes the key advantages of integrating this compound into flow chemistry platforms.

| Feature of Flow Chemistry | Advantage for this compound Reactions |

| Precise control of stoichiometry and residence time | Minimized byproduct formation and increased yields |

| Superior heat transfer | Safe handling of exothermic acylation reactions |

| In-line purification and analysis | Reduced workup time and real-time optimization |

| Seamless multi-step synthesis | Accelerated synthesis of complex target molecules |

Exploration of New Reaction Manifolds Beyond Traditional Acyl Substitutions

Future research is expected to unlock new reaction pathways for this compound that go beyond its traditional role as an acylating agent. The application of modern synthetic methodologies, such as photoredox catalysis, could unveil novel transformations of the acyl chloride group itself.

Acyl Radical Generation via Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of acyl radicals from aroyl chlorides under mild conditions. This approach could be applied to this compound to generate the corresponding 3,4-diacetoxybenzoyl radical. This highly reactive intermediate could then participate in a variety of novel carbon-carbon and carbon-heteroatom bond-forming reactions, such as the synthesis of ketones via coupling with organoboron reagents or the formation of complex heterocyclic structures.

Transition Metal-Catalyzed Decarbonylative Coupling: Under the appropriate transition metal catalysis, it is conceivable that this compound could undergo decarbonylative coupling reactions. In such a transformation, the -COCl group would be extruded as carbon monoxide, and the remaining 3,4-diacetoxyphenyl group could be coupled with a suitable reaction partner, providing a novel route to biaryl compounds or other complex aromatic architectures. nih.gov

The table below highlights potential novel reaction manifolds for this compound.

| Reaction Manifold | Enabling Technology | Potential Product Class |

| Acyl Radical Addition | Visible-light photoredox catalysis | Functionalized ketones and heterocycles |

| Decarbonylative Cross-Coupling | Transition metal catalysis (e.g., Pd, Rh) | Substituted biaryls and diaryl ethers |

| [3+2] Cycloadditions | Photochemical activation | Aminocyclopentane derivatives |

Development of Advanced Materials with Tailored Properties derived from this compound

The bifunctional nature of this compound, which can be readily converted to 3,4-dihydroxybenzoic acid, makes it an attractive monomer for the synthesis of advanced materials with tailored properties.

High-Performance Polymers: The dihydroxybenzoic acid derivative of this compound can be used as a monomer in the synthesis of high-performance polymers such as aromatic polyesters and polyamides. The rigid aromatic backbone of these polymers can impart excellent thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. The presence of the carboxylic acid group also offers a handle for further functionalization to fine-tune the properties of the resulting polymer.

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies: The carboxylate and hydroxyl functionalities of the derived 3,4-dihydroxybenzoic acid can act as coordinating sites for metal ions, leading to the formation of metal-organic frameworks (MOFs). rsc.orgbrieflands.com These porous materials have potential applications in gas storage, catalysis, and sensing. Furthermore, the ability of the hydroxyl and carboxyl groups to participate in hydrogen bonding can be exploited to construct complex supramolecular polymers and hydrogels with stimuli-responsive properties. nih.govrsc.org

The following table provides an overview of potential advanced materials derived from this compound and their prospective applications.

| Material Class | Key Structural Feature | Potential Application |

| Aromatic Polyesters | Rigid polymer backbone | High-temperature resistant films and fibers |

| Functional Polyamides | Amide linkages and pendant functional groups | Membranes for separation processes |

| Metal-Organic Frameworks (MOFs) | Porous crystalline structure | Gas storage and heterogeneous catalysis |

| Supramolecular Polymers | Dynamic non-covalent bonds | Self-healing materials and drug delivery systems |

Q & A

Q. What is a reliable synthetic route for preparing 3,4-diacetoxybenzoic acid chloride?

The compound can be synthesized via a two-step process:

- Step 1 : Acetylation of 3,4-dihydroxybenzoic acid using acetic anhydride and pyridine at 120°C for 5 hours to yield 3,4-diacetoxybenzoic acid .

- Step 2 : Conversion to the acid chloride by refluxing with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at 70°C. Excess SOCl₂ is removed under reduced pressure, and the residue is dispersed in tetrahydrofuran (THF) for further reactions . Key considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction completion via TLC or FT-IR for carbonyl stretching (~1770 cm⁻¹).

Q. How should researchers safely handle this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, chemical goggles, and a face shield. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in a tightly sealed container under inert gas (e.g., argon) in a cool, dry, and ventilated area. Avoid contact with moisture due to its hydrolytic sensitivity .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Collect waste and dispose of via approved chemical waste protocols .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of acetyl groups (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~7.0–7.5 ppm). Compare with reference data from NIST or published spectra .

- FT-IR : Identify the acyl chloride C=O stretch (~1800 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion peaks (expected m/z for C₁₁H₉ClO₆: ~296.6) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Catalyst Screening : Test alternatives to DMF, such as pyridine or triethylamine, to reduce side reactions .

- Reaction Time/Temperature : Optimize reflux duration (e.g., 10–30 minutes) to prevent over-chlorination or decomposition. Lower temperatures (50–60°C) may enhance selectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dry THF/hexane to isolate high-purity product .

Q. What are the key challenges in using this compound as an intermediate in bioactive compound synthesis?

- Hydrolytic Instability : The chloride rapidly hydrolyzes in aqueous media. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres during coupling reactions .

- Side Reactions : Competing esterification or acylation at unintended sites can occur. Protect reactive functional groups (e.g., amines) with tert-butoxycarbonyl (Boc) before reaction .

- Biological Activity : Derivatives like hydroxybenzamides exhibit thrombin-inhibitory and antioxidant properties. Validate bioactivity via enzymatic assays (e.g., thrombin inhibition IC₅₀) and ROS scavenging tests .

Q. How can researchers analyze and mitigate batch-to-batch variability in this compound synthesis?

- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity. Compare retention times with certified reference standards .

- Impurity Profiling : Identify byproducts (e.g., hydrolyzed acid or dimerized products) using LC-MS and adjust reaction conditions accordingly .

- Stability Studies : Conduct accelerated degradation studies under varying humidity and temperature to establish shelf-life guidelines .

Methodological Considerations

Q. What are the best practices for scaling up this compound synthesis without compromising safety?

- Batch Reactors : Use jacketed reactors with precise temperature control to manage exothermic reactions during chlorination .

- Waste Management : Install scrubbers to neutralize HCl gas emissions. Recover excess thionyl chloride via distillation .

- Process Analytical Technology (PAT) : Employ in-situ FT-IR or Raman spectroscopy to monitor reaction progress in real-time .

Q. How can computational chemistry aid in predicting reactivity and stability of this compound?

- DFT Calculations : Model reaction pathways (e.g., nucleophilic acyl substitution) to predict regioselectivity and transition states .

- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in solvents like THF or DCM to optimize storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.